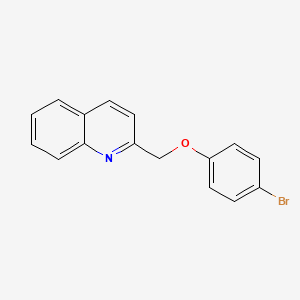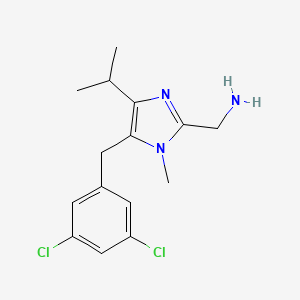
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is a chiral compound with a complex structure that includes a benzo[b]thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methanoyl group: This step often involves acylation reactions using suitable acylating agents.
Formation of the amino acid backbone: This can be done through standard peptide coupling reactions, using reagents such as carbodiimides.
Chiral resolution: The final step involves separating the (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The methanoyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to DNA or proteins, thereby influencing gene expression or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-[(1-benzo[b]thiophen-2-yl-methanoyl)-amino]-4-methyl-pentanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents, which can exhibit varying properties.
Uniqueness
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is unique due to its specific chiral configuration and the presence of both the benzo[b]thiophene moiety and the amino acid backbone. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H17NO3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(2S)-2-(1-benzothiophene-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
Clé InChI |
PLZMSWMCRNQSIV-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-bromophenyl)methoxy]oxane](/img/structure/B8725555.png)
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)


![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)




![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)

